molecular formula C19H17FN2O3S B11012902 N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11012902
M. Wt: 372.4 g/mol
InChI Key: LCWUUCQOZPRMLV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially affecting pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxamide
  • N-(2,4-dimethoxyphenyl)-2-(2-bromophenyl)-5-methyl-1,3-thiazole-4-carboxamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H17FN2O3S/c1-11-17(22-19(26-11)13-6-4-5-7-14(13)20)18(23)21-15-9-8-12(24-2)10-16(15)25-3/h4-10H,1-3H3,(H,21,23)

InChI Key

LCWUUCQOZPRMLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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